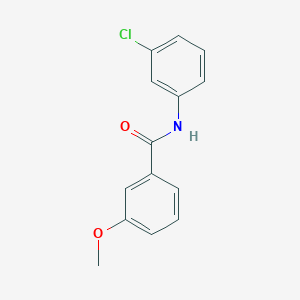
N-(3-chlorophenyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-3-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3-chlorophenyl group and a 3-methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-3-methoxybenzamide typically involves the reaction of 3-chlorobenzoic acid with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reactants, employing continuous flow reactors for better control of reaction parameters, and utilizing automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of 3-chlorobenzoic acid or 3-chlorobenzaldehyde.
Reduction: Formation of 3-chloroaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-chlorophenyl)-3-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the mechanisms of enzyme-catalyzed reactions and to develop new therapeutic agents.
Medicine: Benzamide derivatives, including this compound, are explored for their pharmacological properties
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Benzamide, N-(3-chlorophenyl)-3-fluoro-
- Benzamide, N-(3-chlorophenyl)-3-bromo-
- Benzamide, N-(3-chlorophenyl)-3-nitro-
Comparison:
- Benzamide, N-(3-chlorophenyl)-3-fluoro- has a fluorine atom instead of a methoxy group, which can influence its reactivity and biological activity.
- Benzamide, N-(3-chlorophenyl)-3-bromo- contains a bromine atom, making it more reactive in substitution reactions compared to the methoxy derivative.
- Benzamide, N-(3-chlorophenyl)-3-nitro- has a nitro group, which can be reduced to an amine, providing different chemical and biological properties.
Uniqueness: The presence of the methoxy group in N-(3-chlorophenyl)-3-methoxybenzamide imparts unique electronic and steric properties, making it distinct from its analogs. This can affect its solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
91612-04-3 |
|---|---|
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.7 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-7-2-4-10(8-13)14(17)16-12-6-3-5-11(15)9-12/h2-9H,1H3,(H,16,17) |
InChI Key |
ZJTFEWWZCZJCIL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















